Azepan-1-yl[1-(4-bromobenzyl)piperidin-3-yl]methanone
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Overview
Description
1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound with significant applications in various scientific fields It is characterized by its unique molecular structure, which includes an azepane ring, a piperidine ring, and a bromobenzyl group
Preparation Methods
The synthesis of 1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, including the formation of the azepane and piperidine rings, followed by the introduction of the bromobenzyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE has a wide range of scientific research applications:
Biology: The compound is studied for its interactions with biological molecules, providing insights into its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE can be compared with other similar compounds, such as:
1-Azepanyl[1-(4-bromobenzoyl)-4-piperidinyl]methanone: This compound shares a similar core structure but differs in the substitution pattern on the benzyl group.
1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone:
Properties
Molecular Formula |
C19H27BrN2O |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(4-bromophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27BrN2O/c20-18-9-7-16(8-10-18)14-21-11-5-6-17(15-21)19(23)22-12-3-1-2-4-13-22/h7-10,17H,1-6,11-15H2 |
InChI Key |
GRORKUIIVUJROL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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